3-Butylazetidine
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Overview
Description
3-Butylazetidine is a four-membered nitrogen-containing heterocycle with a butyl group attached to the nitrogen atom. Azetidines, including this compound, are known for their significant ring strain, which imparts unique reactivity and stability compared to other nitrogen heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Butylazetidine can be synthesized through several methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the aza Paternò–Büchi reaction, a [2 + 2] photocycloaddition between an imine and an alkene component . Additionally, azetidines can be prepared via the alkylation of 1-azabicyclo[1.1.0]butane with organometal reagents in the presence of copper catalysts .
Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions under controlled conditions. The use of microwave irradiation and solid supports like alumina can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions: 3-Butylazetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides under specific conditions.
Reduction: Reduction reactions can convert this compound to its corresponding amine.
Substitution: Nucleophilic substitution reactions are common, where the butyl group can be replaced with other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like alkyl halides or organometallic reagents.
Major Products:
Oxidation: N-oxides.
Reduction: Primary amines.
Substitution: Various substituted azetidines depending on the nucleophile used.
Scientific Research Applications
3-Butylazetidine has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Butylazetidine is primarily driven by its ring strain, which makes it highly reactive under specific conditions. The compound can interact with various molecular targets, including enzymes and receptors, by forming covalent bonds or through non-covalent interactions. These interactions can modulate biological pathways, leading to its observed effects in medicinal applications .
Comparison with Similar Compounds
Aziridines: Three-membered nitrogen heterocycles with similar reactivity but higher ring strain.
Pyrrolidines: Five-membered nitrogen heterocycles with lower ring strain and different reactivity profiles.
Uniqueness of 3-Butylazetidine: this compound stands out due to its balance of ring strain and stability, making it easier to handle compared to aziridines while still offering unique reactivity. Its four-membered ring structure provides a versatile scaffold for various chemical transformations and applications .
Properties
Molecular Formula |
C7H15N |
---|---|
Molecular Weight |
113.20 g/mol |
IUPAC Name |
3-butylazetidine |
InChI |
InChI=1S/C7H15N/c1-2-3-4-7-5-8-6-7/h7-8H,2-6H2,1H3 |
InChI Key |
HGQJMYCOVGFCME-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CNC1 |
Origin of Product |
United States |
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